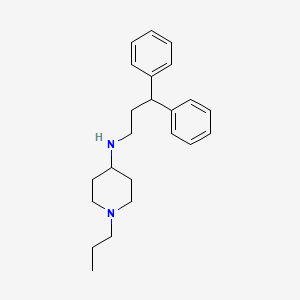
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate is a chemical compound that has been extensively researched in the scientific community due to its potential applications in pharmacology and medicine. This compound is commonly referred to as D3PA and is a potent inhibitor of the dopamine transporter. In
作用机制
The mechanism of action of D3PA involves the inhibition of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have a number of potential therapeutic applications. The exact mechanism of action of D3PA is still being studied, but it is thought to involve the binding of the compound to the dopamine transporter and the prevention of dopamine reuptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of D3PA are still being studied, but it has been shown to have a number of potential therapeutic applications. The increase in dopamine levels in the brain has been shown to have a number of potential effects, including improved mood, increased motivation, and decreased anxiety. D3PA has also been shown to have potential applications in the treatment of Parkinson's disease, addiction, and depression.
实验室实验的优点和局限性
One of the advantages of using D3PA in lab experiments is its potency as a dopamine transporter inhibitor. This allows for precise control of dopamine levels in the brain and can be useful in studying the effects of dopamine on behavior and cognition. One of the limitations of using D3PA in lab experiments is its potential for toxicity. Careful attention must be paid to dosage and administration to avoid adverse effects.
未来方向
There are a number of potential future directions for research on D3PA. One area of interest is the potential applications of D3PA in the treatment of addiction and depression. Another area of interest is the development of more potent and selective dopamine transporter inhibitors. Additionally, research is needed to better understand the mechanism of action of D3PA and its effects on behavior and cognition.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate, or D3PA, is a chemical compound that has been extensively studied for its potential applications in pharmacology and medicine. Its potency as a dopamine transporter inhibitor makes it a useful tool for studying the effects of dopamine on behavior and cognition. Further research is needed to fully understand the potential therapeutic applications of D3PA and its mechanism of action.
合成方法
The synthesis of D3PA involves the reaction of 3,3-diphenylpropylamine with 1-bromopropane in the presence of a base, followed by the reaction of the resulting 1-propyl-3,3-diphenylpropylamine with piperidine. The final product is obtained by reacting the piperidine derivative with oxalic acid. The synthesis of D3PA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
D3PA has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have a number of potential therapeutic applications.
属性
IUPAC Name |
N-(3,3-diphenylpropyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2/c1-2-17-25-18-14-22(15-19-25)24-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22-24H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROMXVPJLPZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

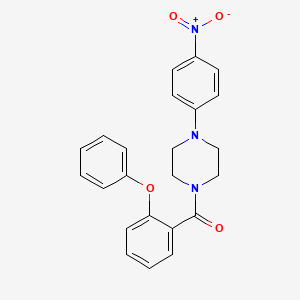
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
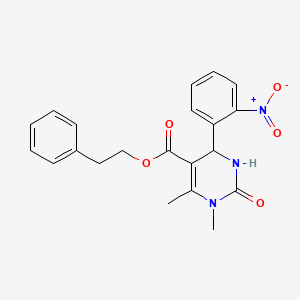

![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)

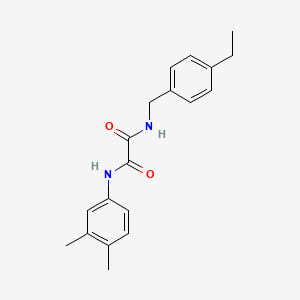

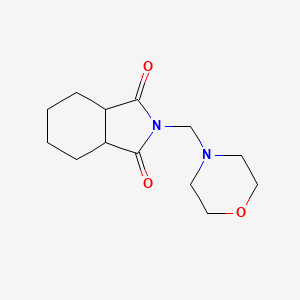
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)